丙胺咪胺单酰胺乙磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propamidine Monoamide Isethionate is an antiseptic and disinfectant. It is used in the treatment of Acanthamoeba infection . The compound belongs to the aromatic diamidine group , which possesses bacteriostatic properties against a wide range of organisms .

Synthesis Analysis

The synthesis pathway for Propamidine Monoamide Isethionate involves combining propamidine with two molar equivalents of isethionic acid . This results in the formation of the salt, which is used for its antimicrobial properties .

Molecular Structure Analysis

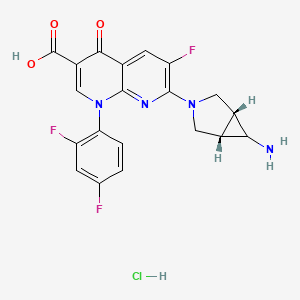

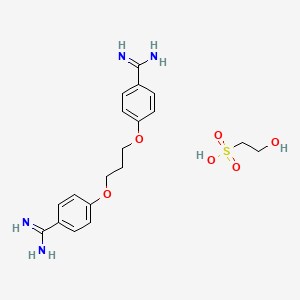

The chemical formula for Propamidine Monoamide Isethionate is C21H32N4O10S2 , with an average mass of 564.63 Da . The compound consists of a guanidinium moiety linked to two benzene rings via a propane-1,3-diylbis(oxy) bridge. The presence of the isethionate group contributes to its pharmacological activity .

Chemical Reactions Analysis

Propamidine Monoamide Isethionate exerts antibacterial action against pyrogenic cocci , antibiotic-resistant staphylococci, and some Gram-negative bacilli . Its activity remains effective even in the presence of organic matter such as tissue fluids, pus, and serum .

Physical And Chemical Properties Analysis

科学研究应用

Treatment for Amoebic Keratitis

Propamidine Monoamide Isethionate is used in the treatment of Amoebic Keratitis (AK), a corneal infection caused by the genus Acanthamoeba . The main causes of AK are inadequate hygiene when handling contact lenses and/or their prolonged use at night, as well as the use of contact lenses during underwater activities .

Combination with Polyhexamethylene Biguanide

The most common treatment for AK is the combination of Propamidine Isethionate with Polyhexamethylene Biguanide. This combination disrupts the cytoplasmic membrane, damages cellular components, and affects respiratory enzymes .

Immunoconjugate Treatment

An immunoconjugate treatment has been proposed, which combines Propamidine Isethionate with serum from rabbits immunized with Acanthamoeba . This treatment has been tested on hamsters inoculated with Acanthamoeba griffini .

Anti-Inflammatory Activities

Propamidine Isethionate has been found to have anti-inflammatory activities. In an in vivo study, it was found that the expression of IL-1β and IL-10 and the activity of caspase 3 significantly increased in the group that was inoculated with the amoeba without receiving any treatment .

Enhanced Amoebicidal Activities

The application of the immunoconjugate showed enhanced amoebicidal activities, compared to Propamidine Isethionate only .

Combination with Neomycin

Propamidine Isethionate 0.1% ophthalmic solution (Brolene) has been evaluated for safety and efficacy when administered concomitantly with neomycin–polymyxin B–gramicidin ophthalmic solution (Neotricin) in the treatment of Acanthamoeba Keratitis .

作用机制

Target of Action

Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . It possesses bacteriostatic properties against a wide range of organisms . The primary targets of this compound are pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . These targets play a crucial role in various bacterial infections.

Mode of Action

The compound exerts antibacterial action against its targets. The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum . This suggests that the compound interacts with its targets and inhibits their growth or kills them, thereby preventing or treating the infection.

安全和危害

属性

IUPAC Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRUSDNSUNFBSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propamidine Monoamide Isethionate | |

CAS RN |

140-63-6 |

Source

|

| Record name | Propamidine isethionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)

![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)